Cas no 27258-13-5 (4-chloro-3-iodo-1H-pyrazole)
4-chloro-3-iodo-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-3-iodo-1H-pyrazole
- 1H-Pyrazole, 4-chloro-3-iodo-
- 4-chloro-5-iodo-1H-pyrazole
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- Inchi: 1S/C3H2ClIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)
- InChI Key: JDOWQLJELKZSSL-UHFFFAOYSA-N
- SMILES: N1C=C(Cl)C(I)=N1
4-chloro-3-iodo-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR307259-250mg |
3-Iodo-4-chloro-1H-pyrazole |
27258-13-5 | 250mg |
£120.00 | 2024-05-26 | ||
| Apollo Scientific | OR307259-1g |
3-Iodo-4-chloro-1H-pyrazole |
27258-13-5 | 1g |
£195.00 | 2024-05-26 | ||
| abcr | AB554987-100 mg |
4-Chloro-3-iodo-1H-pyrazole; . |
27258-13-5 | 100MG |
€257.30 | 2022-03-01 | ||
| abcr | AB554987-250 mg |
4-Chloro-3-iodo-1H-pyrazole; . |
27258-13-5 | 250MG |
€306.40 | 2022-03-01 | ||
| abcr | AB554987-500 mg |
4-Chloro-3-iodo-1H-pyrazole; . |
27258-13-5 | 500MG |
€454.70 | 2022-03-01 | ||
| abcr | AB554987-1 g |
4-Chloro-3-iodo-1H-pyrazole; . |
27258-13-5 | 1g |
€540.70 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587735-250mg |
4-Chloro-3-iodo-1H-pyrazole |
27258-13-5 | 98% | 250mg |
¥1435 | 2023-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587735-1g |
4-Chloro-3-iodo-1H-pyrazole |
27258-13-5 | 98% | 1g |
¥2181 | 2023-03-11 | |
| abcr | AB554987-250mg |
4-Chloro-3-iodo-1H-pyrazole; . |
27258-13-5 | 250mg |
€253.60 | 2024-08-02 | ||
| abcr | AB554987-1g |
4-Chloro-3-iodo-1H-pyrazole; . |
27258-13-5 | 1g |
€387.10 | 2024-08-02 |
4-chloro-3-iodo-1H-pyrazole Suppliers
4-chloro-3-iodo-1H-pyrazole Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-chloro-3-iodo-1H-pyrazole
Introduction to 4-chloro-3-iodo-1H-pyrazole (CAS No. 27258-13-5)
4-chloro-3-iodo-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 27258-13-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of both chloro and iodo substituents on the pyrazole ring endows this molecule with unique reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structural features of 4-chloro-3-iodo-1H-pyrazole contribute to its utility in various chemical transformations. The chloro group at the 4-position and the iodo group at the 3-position provide distinct sites for further functionalization, enabling the synthesis of more complex molecules. This characteristic is particularly advantageous in medicinal chemistry, where the ability to modify specific positions on a core scaffold is crucial for optimizing pharmacological properties.
In recent years, there has been a growing interest in exploring the potential of halogenated pyrazoles as building blocks for novel therapeutic agents. The halogen atoms not only facilitate cross-coupling reactions but also influence the electronic properties of the molecule, which can be leveraged to modulate biological activity. For instance, studies have demonstrated that halogenated pyrazoles exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for treating inflammatory diseases, cancer, and infectious disorders.
One of the most notable applications of 4-chloro-3-iodo-1H-pyrazole is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is associated with numerous diseases. By incorporating this compound into drug candidates, researchers aim to develop selective kinase inhibitors that can modulate these pathways effectively. The halogen atoms in 4-chloro-3-iodo-1H-pyrazole allow for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are essential for constructing complex molecular architectures.
Recent advancements in computational chemistry have also highlighted the importance of 4-chloro-3-iodo-1H-pyrazole in drug design. Molecular modeling studies suggest that this compound can interact with biological targets through multiple binding modes, enhancing its potential as a lead compound. Additionally, virtual screening techniques have been employed to identify derivatives of 4-chloro-3-iodo-1H-pyrazole with improved binding affinity and selectivity. These computational approaches complement traditional experimental methods and accelerate the discovery process.
The synthesis of 4-chloro-3-iodo-1H-pyrazole itself is an intriguing challenge due to the need to introduce both chloro and iodo substituents at specific positions on the pyrazole ring. Various synthetic strategies have been reported, including halogen exchange reactions and multi-step functionalization processes. The development of efficient synthetic routes is essential for scaling up production and making this compound more accessible for research purposes.
Another area where 4-chloro-3-iodo-1H-pyrazole has shown promise is in materials science. Halogenated pyrazoles can be incorporated into organic semiconductors and light-emitting diodes (OLEDs), where their electron-withdrawing properties contribute to improved device performance. Research in this field continues to explore new applications for this versatile compound.
In conclusion, 4-chloro-3-iodo-1H-pyrazole (CAS No. 27258-13-5) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel therapeutics and advanced materials. As our understanding of its properties grows, so too does its importance in scientific innovation.
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